molecular formula C18H20N2O2S B12454484 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide

2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B12454484
M. Wt: 328.4 g/mol
InChI Key: IYUDLJLMCWUFLH-UHFFFAOYSA-N
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Description

2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a phenylsulfanyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-aminobenzamide with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the benzamide core can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide is unique due to the presence of both the phenylsulfanyl and isopropyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(2-phenylsulfanylacetyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O2S/c1-13(2)19-18(22)15-10-6-7-11-16(15)20-17(21)12-23-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

IYUDLJLMCWUFLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2

Origin of Product

United States

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